R-Clopidogrel carboxylic acid is not typically synthesized directly. Instead, it is primarily obtained as a byproduct during the metabolism of clopidogrel in biological systems. [] Studies investigating chiral inversion of clopidogrel have observed the formation of R-clopidogrel carboxylic acid in vivo after repeated administration of clopidogrel to rats. [] This formation is attributed to the non-enzymatic chiral inversion of clopidogrel or its primary metabolite, (S)-clopidogrel carboxylic acid. []
Research indicates that R-clopidogrel carboxylic acid, unlike its parent compound, demonstrates configurational stability and does not readily undergo chiral inversion in vitro, even under conditions mimicking physiological pH and temperature. [] This stability suggests that the observed R-enantiomer in vivo likely originates from the inversion of clopidogrel or its (S)-carboxylic acid metabolite. []
R-Clopidogrel carboxylic acid (chemical name: (R)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid) is a chiral organic compound with the molecular formula C15H14ClNO2S and a molecular weight of 307.80 g/mol [4] [7] [10]. The compound features a stereogenic center at the carbon atom alpha to the carboxylic acid group, which adopts the R-configuration. This chiral center connects three key structural components: a 2-chlorophenyl ring, a carboxylic acid functionality, and a tetrahydrothienopyridine ring system [3] [9].
The absolute configuration is defined by the spatial arrangement of substituents around this chiral carbon, which differs fundamentally from its pharmacologically active S-enantiomer counterpart. X-ray crystallographic studies confirm that the molecule exists as a zwitterion in the solid state, with the carboxylic acid group typically deprotonated and the tetrahydropyridine nitrogen protonated, forming an internal salt [3]. The tetrahydrothienopyridine moiety adopts a semi-rigid conformation with the thiophene ring nearly perpendicular to the piperidine ring, creating a characteristic three-dimensional structure that influences its intermolecular interactions and crystalline packing arrangements [3] [8].
Table 1: Fundamental Molecular Characteristics of R-Clopidogrel Carboxylic Acid
Property | Value |
---|---|
CAS Registry Number | 324757-50-8 |
Molecular Formula | C15H14ClNO2S |
Molecular Weight | 307.80 g/mol |
IUPAC Name | (R)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid |
Chiral Center Configuration | R-enantiomer |
Role in Pharmaceuticals | Inactive metabolite and impurity |
R-Clopidogrel carboxylic acid exists as a pale yellow to white crystalline solid at room temperature with a melting point range of 84-90°C [7]. The compound demonstrates limited aqueous solubility, showing only slight solubility in water but improved solubility in polar organic solvents including methanol, ethanol, and dichloromethane [7] [9]. This solubility profile significantly influences its purification processes and analytical detection methods in pharmaceutical quality control.
The compound contains a single ionizable carboxylic acid group with a predicted pKa value of approximately 1.61 ± 0.10 [7]. This relatively low pKa indicates that the carboxylic acid moiety exists predominantly in its deprotonated form under physiological conditions (pH 7.4), enhancing its water solubility compared to the parent ester compound. The density of the crystalline material is predicted to be 1.405 ± 0.06 g/cm³ [7].
Stability studies indicate that R-clopidogrel carboxylic acid is relatively stable under standard storage conditions (-20°C freezer), but susceptible to degradation under extreme pH conditions or elevated temperatures [9]. The absence of the methyl ester group (which is present in the parent clopidogrel molecule) renders it resistant to enzymatic hydrolysis by esterases, contributing to its stability as the terminal metabolite. However, photodegradation may occur upon prolonged exposure to light, necessitating appropriate handling and storage in amber glass containers [5] [9].
Table 2: Key Physicochemical Properties of R-Clopidogrel Carboxylic Acid
Property | Value/Range | Conditions/Notes |
---|---|---|
Melting Point | 84-90°C | |
Solubility in Water | Slightly soluble | |
Solubility in Methanol | Moderately soluble | |
pKa | 1.61 ± 0.10 | Predicted value |
Density | 1.405 ± 0.06 g/cm³ | Predicted value |
Storage Recommendations | -20°C freezer | Long-term storage stability |
Optical Rotation | Not specified for R-form | S-form: [α]D23 = +47 (c=1.06 in MeOH) |
The structural relationship between R- and S-clopidogrel carboxylic acid represents a classic example of enantiomeric pairings with distinct biological profiles. While both enantiomers share identical molecular formulas and connectivity, their three-dimensional spatial arrangements differ as non-superimposable mirror images [5] [9]. This stereochemical distinction profoundly impacts their biological activity and metabolic pathways.
The pharmacologically active S-enantiomer carboxylic acid metabolite demonstrates specific binding interactions with biological targets, whereas the R-enantiomer lacks significant antiplatelet activity due to its inability to properly interact with the P2Y12 receptor binding pocket [5]. This difference stems from the precise spatial orientation required for effective receptor binding—a requirement met only by the S-configuration at the chiral center.
Crystallographic comparisons reveal that both enantiomers form similar ionic packing arrangements in their respective crystal structures, maintaining comparable hydrogen bonding patterns despite their configurational differences [3]. However, subtle variations in molecular conformation, particularly in the orientation of the chlorophenyl ring relative to the tetrahydrothienopyridine system, create distinct crystal packing efficiencies and thermodynamic stabilities. These differences manifest in measurable variations in melting points and solubility profiles between the enantiomers, though specific comparative data remains limited in the literature.
The metabolism of clopidogrel demonstrates stereoselectivity, with hepatic cytochrome P450 enzymes (particularly CYP2C19 and CYP3A4) preferentially converting the S-enantiomer of the parent drug to the active thiol metabolite while the R-enantiomer follows different metabolic pathways, ultimately yielding the R-carboxylic acid derivative as its predominant terminal metabolite [5]. This metabolic divergence further underscores the biological significance of the chiral center configuration.
Crystallographic studies of R-clopidogrel carboxylic acid reveal complex solid-state behavior with potential pseudopolymorphism. While the pure compound itself hasn't been fully characterized for polymorphism in the literature, research on structurally related clopidogrel salts provides insights into potential polymorphic behavior [3] [8]. Two distinct pseudopolymorphic forms have been identified when crystallized as the picrate salt, demonstrating the influence of crystallization conditions on solid-state architecture:
Form 1 crystallizes in the monoclinic space group P21 with an ionic couple of protonated S(+)clopidogrel and picrate anion, along with a solvent molecule of ethanol in the asymmetric unit (Z' = 1). The crystal structure is stabilized by a network of N-H···O hydrogen bonds between the protonated piperidinium nitrogen and picrate oxygen atoms, with additional stabilization provided by C-H···O interactions involving the ethanol solvent molecule [3].
Form 2 crystallizes in the monoclinic space group C2 with two ionic couples in the asymmetric unit (Z' = 2), lacking solvent molecules. Despite the absence of solvent, the hydrogen bonding patterns resemble those in Form 1, with strong +N-H···O- hydrogen bonds connecting the cation and anion within each ionic pair [3]. The unit cell dimensions differ significantly between the two forms, reflecting distinct packing efficiencies.
Periodic third-order density-functional tight binding (DFTB3) calculations predict a relatively small energy difference between the simulated non-solvated forms of these polymorphs. However, the inclusion of solvent molecules in Form 1 decreases the lattice energy by approximately 10.5 kcal mol-1, resulting in a lower overall lattice energy compared to Form 2 (by ~7.3 kcal mol-1), consistent with experimental observations of Form 1 stability under standard crystallization conditions [3]. These computational insights highlight the delicate balance between molecular conformation, intermolecular interactions, and crystal packing that governs polymorphic behavior in this structural family.
Table 3: Crystallographic Data for S-Clopidogrel-Picrate Pseudopolymorphs (Relevant to R-Form Behavior)
Parameter | Form 1 (Ethanol Solvate) | Form 2 (Anhydrous) |
---|---|---|
Crystal System | Monoclinic | Monoclinic |
Space Group | P21 | C2 |
Z (Molecules/Unit Cell) | 2 | 8 |
Z' (Ion Pairs/Asymmetric Unit) | 1 | 2 |
Solvent Content | 1 ethanol molecule per ion pair | None |
Key Stabilizing Interactions | +N-H···O- H-bonds; C-H···O (ethanol) | +N-H···O- H-bonds |
Preparation Method | Solvent evaporation from ethanol | Mechanochemical treatment with n-pentanol |
Relative Lattice Energy | Lower by ~7.3 kcal mol-1 | Higher |
The preparation method significantly influences the resulting crystalline form. Solvent evaporation techniques using ethanol consistently produce Form 1, while mechanochemical methods (liquid-assisted grinding) with n-pentanol yield Form 2 [3]. Thermal analysis reveals distinct decomposition patterns: Form 1 shows an endothermic event corresponding to ethanol desolvation prior to melting, while Form 2 exhibits a single melting endotherm at higher temperatures. These differences provide valuable fingerprints for polymorph identification during pharmaceutical analysis of structurally related compounds, including potential R-form derivatives.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7